molecular formula C7H4BrClN2 B6265231 7-bromo-2-chloroimidazo[1,2-a]pyridine CAS No. 1019020-19-9

7-bromo-2-chloroimidazo[1,2-a]pyridine

Cat. No. B6265231
CAS RN: 1019020-19-9
M. Wt: 231.5
InChI Key:
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Description

“7-bromo-2-chloroimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C7H4BrClN2 . It has a molecular weight of 231.48 . This compound is solid in physical form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “7-bromo-2-chloroimidazo[1,2-a]pyridine”, has been a subject of research due to their wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular structure of “7-bromo-2-chloroimidazo[1,2-a]pyridine” consists of a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C7H4BrClN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H .


Physical And Chemical Properties Analysis

“7-bromo-2-chloroimidazo[1,2-a]pyridine” is a solid compound . It has a molecular weight of 231.48 . The compound should be stored in a refrigerator .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as 7-bromo-2-chloroimidazo[1,2-a]pyridine, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The World Health Organization has taken the initiative to develop new TB drugs, and imidazopyridine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

Drug Discovery Research

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is useful in drug discovery research for infectious diseases .

Material Science

Apart from its applications in medicinal chemistry, imidazo[1,2-a]pyridine is also useful in material science because of its structural character .

Synthesis Strategies

Imidazo[1,2-a]pyridine can be synthesized from easily available chemicals, making it desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions can be employed for its synthesis .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives can be used as ratiometric fluorescent probes for monitoring pH fluctuations during autophagy in living cells .

Anti-Infective Agents

Imidazo[1,2-a]pyridine derivatives have been explored for their potential as anti-infective agents . Their wide range of applications in medicinal chemistry makes them a promising scaffold for the development of new drugs .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Future Directions

Imidazo[1,2-a]pyridine analogues, including “7-bromo-2-chloroimidazo[1,2-a]pyridine”, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They are currently being studied for their use in optoelectronics, as materials for white light-emitting devices and hybrid fluorescence/phosphorescence devices . The World Health Organization has taken the initiative to develop new TB drugs using these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2-chloroimidazo[1,2-a]pyridine involves the reaction of 2-chloropyridine with 2-bromoacetophenone in the presence of a base to form 7-bromo-2-chloro-1-phenyl-1H-imidazo[1,2-a]pyridine. This intermediate is then treated with a reducing agent to obtain the final product.", "Starting Materials": ["2-chloropyridine", "2-bromoacetophenone", "base", "reducing agent"], "Reaction": ["Step 1: 2-chloropyridine is reacted with 2-bromoacetophenone in the presence of a base such as potassium carbonate in DMF at elevated temperature to form 7-bromo-2-chloro-1-phenyl-1H-imidazo[1,2-a]pyridine.", "Step 2: The intermediate product from step 1 is then treated with a reducing agent such as sodium borohydride in ethanol to obtain 7-bromo-2-chloroimidazo[1,2-a]pyridine."] }

CAS RN

1019020-19-9

Product Name

7-bromo-2-chloroimidazo[1,2-a]pyridine

Molecular Formula

C7H4BrClN2

Molecular Weight

231.5

Purity

74

Origin of Product

United States

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